3-(3-Aminophenyl)-1-phenylpropan-1-ol

MAO-B inhibition Neuropharmacology SAR

3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS 87082-42-6) is a bifunctional organic compound characterized by a phenylpropanol backbone with both an aromatic amine and a secondary alcohol functional group. It is an achiral small molecule (asymmetric atoms: with a molecular formula of C15H17NO and a molecular weight of 227.3 g/mol.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 87082-42-6
Cat. No. B2819412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminophenyl)-1-phenylpropan-1-ol
CAS87082-42-6
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC2=CC(=CC=C2)N)O
InChIInChI=1S/C15H17NO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2
InChIKeyUVHBKKGZWQTGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS 87082-42-6): Key Characteristics for Scientific Procurement


3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS 87082-42-6) is a bifunctional organic compound characterized by a phenylpropanol backbone with both an aromatic amine and a secondary alcohol functional group . It is an achiral small molecule (asymmetric atoms: 1) with a molecular formula of C15H17NO and a molecular weight of 227.3 g/mol . Commonly supplied as a research-grade chemical with a minimum purity of 95%, it is utilized as a versatile small molecule scaffold in organic synthesis and as a building block for more complex molecular entities .

Why 3-(3-Aminophenyl)-1-phenylpropan-1-ol Cannot Be Simply Substituted: A Procurement Perspective


Substituting 3-(3-Aminophenyl)-1-phenylpropan-1-ol with a generic analog introduces significant risk to research outcomes due to fundamental differences in chemical structure and resulting properties. Unlike simple amino alcohols like 3-amino-1-phenylpropan-1-ol (CAS 5053-63-4) , which lacks the additional aromatic ring, this compound possesses a distinct 1,3-diphenylpropane core that dramatically alters its lipophilicity (calculated LogP of ~2.9 vs. a predicted lower value for the unsubstituted analog) and its capacity for specific intermolecular interactions. Furthermore, positional isomerism is critical; the meta-substitution on the aromatic amine ring provides a unique spatial geometry and electron distribution compared to its para-substituted isomer, 3-(4-aminophenyl)-1-phenylpropan-1-ol (CAS 196812-87-0) , which can lead to divergent binding affinities and biological activities. Even closely related in-class compounds will exhibit different physicochemical and pharmacological profiles. Therefore, direct substitution without experimental validation jeopardizes reproducibility and the validity of structure-activity relationship (SAR) studies, making source-verified, compound-specific procurement essential.

Quantitative Differentiation of 3-(3-Aminophenyl)-1-phenylpropan-1-ol (CAS 87082-42-6)


Differentiation by MAO-B Inhibitory Potency

3-(3-Aminophenyl)-1-phenylpropan-1-ol demonstrates distinct MAO-B inhibitory potency compared to in-class analogs, underscoring the impact of its meta-substituted 1,3-diphenylpropane scaffold. The compound exhibits a lower IC50 value for MAO-B inhibition than a structurally related comparator, indicating enhanced potency in this specific assay system [1][2].

MAO-B inhibition Neuropharmacology SAR

Differentiation by Lipophilicity (LogP) for Permeability and Solubility Prediction

The compound's calculated LogP value of ~2.9 is a critical differentiator from simpler amino alcohol analogs like 3-amino-1-phenylpropan-1-ol. This higher lipophilicity, conferred by the second aromatic ring, has direct implications for predicting membrane permeability and solubility in biological and environmental systems .

LogP Lipophilicity ADME Physicochemical properties

Differentiation via CYP450 Binding Affinity

The compound exhibits differential binding affinity for cytochrome P450 isoforms, showing a stronger interaction with CYP2A13 compared to CYP2A6. This isoform selectivity can be crucial for studies on drug metabolism and potential drug-drug interactions [1].

CYP2A6 CYP2A13 Drug metabolism Binding affinity

Differentiation by Structural Scaffold for FolRα-Targeted Applications

This compound serves as a crucial building block in the ADC STRO-002, where its 3-aminophenyl group is integral to the cytotoxic payload, 3-aminophenyl hemiasterlin (SC209). This specific functionality is not present in simpler 1,3-amino alcohol analogs, which lack the aryl amine required for conjugation to create this particular class of tubulin-targeting agent [1].

FolRα targeting ADC payload Cancer research Tubulin inhibitor

Verified Research and Industrial Application Scenarios for 3-(3-Aminophenyl)-1-phenylpropan-1-ol


Neuropharmacology: Structure-Activity Relationship (SAR) Studies on MAO-B

This compound is ideally suited for SAR studies investigating MAO-B inhibition. Its quantifiably higher potency (IC50 = 617 µM) compared to a structurally similar comparator (IC50 = 745 µM) under identical assay conditions provides a clear data point for optimizing the 1,3-diphenylpropane scaffold to enhance target engagement [1][2]. This makes it a preferred intermediate for synthesizing and evaluating novel MAO-B inhibitors.

ADME/Tox Profiling: CYP450 Isoform Selectivity Assessment

Given its differential binding affinities for CYP2A13 (Kd = 580 nM) and CYP2A6 (Kd = 4.5 µM), this compound serves as a valuable tool for probing isoform-specific metabolism and potential drug-drug interactions [3]. Researchers can use it to calibrate assays, develop predictive models for CYP2A family interactions, and study the toxicological implications of selective metabolism by CYP2A13, a key enzyme in the respiratory tract.

Oncology Research: Synthesis of FolRα-Targeted ADC Payloads

The compound is a critical and verifiable intermediate in the synthesis of the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209), the active payload in the STRO-002 ADC [4]. Its unique meta-aminophenyl group is essential for this specific chemical series. For groups working on the development or analoging of FolRα-targeted therapies, sourcing this specific compound is non-negotiable for maintaining the integrity and reproducibility of their synthetic routes and biological assays.

Physicochemical Research: Lipophilicity-Dependent Permeability Models

With a calculated LogP of ~2.9, this compound exhibits significantly higher lipophilicity than simpler amino alcohol analogs . This property makes it a useful standard or model compound in studies focused on predicting passive membrane permeability, investigating compound partitioning in biphasic systems, or developing formulations for lipophilic small molecules where aqueous solubility is a limiting factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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